ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by functional group modifications to introduce the carbamoyl, dimethylamino, and ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or ester groups to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism by which ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Indoles: Known for their wide range of biological and clinical applications.
Uniqueness
ETHYL 5-CARBAMOYL-2-[2-(DIMETHYLAMINO)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups and their arrangement on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-(dimethylamino)acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-5-20-13(19)9-7(2)10(11(14)18)21-12(9)15-8(17)6-16(3)4/h5-6H2,1-4H3,(H2,14,18)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITBQUPEKSOGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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